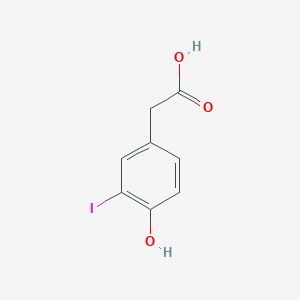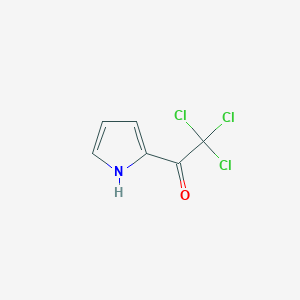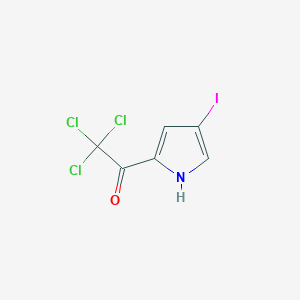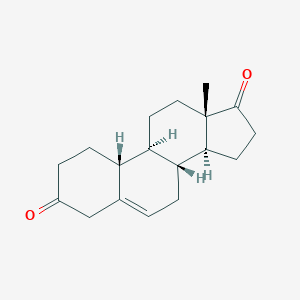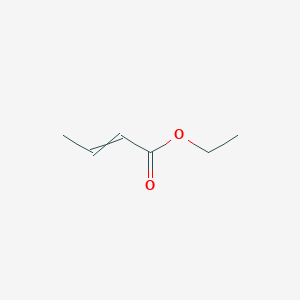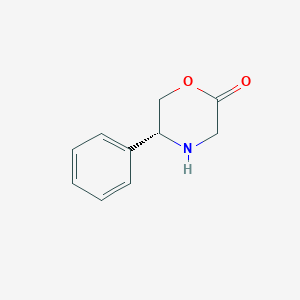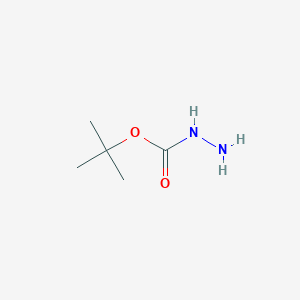
tert-Butyl carbazate
Overview
Description
tert-Butyl carbazate: , also known as N-tert-butoxycarbonylhydrazine, is a chemical compound first reported in 1957. It is widely used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbazate moiety, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Tert-Butyl carbazate, also known as N-tert-butoxycarbonylhydrazine, is primarily used in the field of organic synthesis . Its primary targets are organic compounds, specifically aldehydes . It reacts with these aldehydes to form hydrazones .
Mode of Action
This compound interacts with its targets (aldehydes) through a condensation reaction . This reaction results in the formation of hydrazones . These hydrazones serve as intermediates in the synthesis of various other compounds, including HIV-1 protease inhibitors .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used in a palladium-catalyzed cross-coupling with vinyl halides leading to N-Boc-N-alkenylhydrazines . .
Pharmacokinetics
Its physical properties such as melting point (39-42 °c) and boiling point (63-65 °c/01 mmHg) suggest that it may have low bioavailability due to its low solubility .
Result of Action
The primary result of this compound’s action is the formation of hydrazones . These hydrazones are intermediates in the synthesis of various other compounds, including HIV-1 protease inhibitors .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . Its low melting point (39-42 °C) and boiling point (63-65 °C/0.1 mmHg) suggest that it is stable under normal laboratory conditions . It should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
tert-Butyl carbazate plays a significant role in biochemical reactions. It acts as a carbonyl-protecting group in the preparation of aldehydes and ketones . It has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group . The nature of these interactions involves the formation of bonds with enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that it may have potential as a scavenger for carbonylated proteins, which are toxic substances inducing various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that the structure of this compound in the solid state has been investigated, revealing that there are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation .
Metabolic Pathways
It is known that it acts as a carbonyl-protecting group in the preparation of aldehydes and ketones , suggesting that it may interact with enzymes or cofactors involved in these metabolic processes.
Transport and Distribution
It is known that it is used in the preparation of various organic compounds , suggesting that it may interact with transporters or binding proteins.
Subcellular Localization
Given its role in the preparation of various organic compounds , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From MeS–C(=O)–Cl via MeS–C(=O)–Ot-Bu: This method involves the reaction of methyl thioformate with tert-butyl alcohol to form tert-butyl thioformate, which is then reacted with hydrazine to yield tert-butyl carbazate.
From PhO–C(=O)–Cl via PhO–C(=O)–Ot-Bu: This method involves the reaction of phenyl chloroformate with tert-butyl alcohol to form tert-butyl phenyl carbonate, which is then reacted with hydrazine to yield this compound.
Industrial Production Methods:
Hydrazine Hydrate and Isopropyl Alcohol Method: Hydrazine hydrate and isopropyl alcohol are added to a reactor, followed by the addition of BOC acid anhydride.
Phenyl Chloroformate and tert-Butanol Method: Phenyl chloroformate and tert-butanol are esterified in ionic liquid, followed by the addition of hydrazine hydrate to complete the substitution reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It reacts with aldehydes to form hydrazones, which are intermediates in the synthesis of HIV-1 protease inhibitors.
Diazotisation: It can be diazotized to form tert-butyl azidoformate, which is useful for introducing the “Boc” protecting group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents like aldehydes and ketones are used under mild conditions.
Diazotisation: Sodium nitrite and hydrochloric acid are commonly used.
Major Products:
- Di-tert-butyl azodiformate
- Di-tert-butyl azodicarboxylate
- tert-Butyl azidoformate
- Hydrazones
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in palladium-catalyzed cross-coupling reactions to prepare N-Boc-N-alkenylhydrazines .
Biology and Medicine:
- Intermediate in the synthesis of HIV-1 protease inhibitors .
- Used in the optical purity determination of alpha-amino aldehydes .
Industry:
Comparison with Similar Compounds
- tert-Butyl carbamate: Similar in structure but lacks the hydrazine moiety.
- Benzyl carbazate: Contains a benzyl group instead of a tert-butyl group.
- Ethyl carbazate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKACXUFSLUYRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061227 | |
| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-46-2 | |
| Record name | tert-Butyl carbazate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl carbazate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl carbazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl carbazate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ6ERH52CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing tert-butyl carbazate?
A1: this compound can be efficiently synthesized through the reaction of phenyl chloroformate with tert-butanol in an ionic liquid, using a solid base catalyst. After esterification, the reaction mixture is treated with hydrazine hydrate to yield the desired product. This method offers advantages such as simplicity, high yield, and reduced environmental impact [].
Q2: Can this compound be used to synthesize diprotected monosubstituted hydrazine derivatives?
A2: Yes, research has demonstrated the successful synthesis of diprotected monosubstituted hydrazine derivatives by reacting tert-butyl carbazates with boronic acids. This reaction is catalyzed by cuprous chloride at room temperature [].
Q3: How does the structure of the carbonyl compound influence the reaction with this compound?
A3: Studies comparing benzylidene, benzhydrylidene, and fluorenylidene tert-butyl carbazates in alkylation reactions revealed that the fluorenone derivative resulted in superior conversion rates. This highlights the impact of steric and electronic factors associated with the carbonyl compound on the reaction outcome [].
Q4: What are some examples of heterocycles that can be synthesized using this compound?
A4: this compound serves as a valuable precursor in the synthesis of various heterocycles, including:
Q5: Can this compound be employed in continuous flow synthesis?
A5: Yes, recent advancements demonstrate the successful application of this compound in continuous flow synthesis for the preparation of arylhydrazines. This method utilizes a nickel/photoredox catalytic system and offers advantages such as short reaction times and high selectivity [].
Q6: Has this compound been used in the development of continuous-flow processes for the synthesis of heterocycles?
A6: Research has shown the successful implementation of this compound in a continuous-flow synthesis of 1H-indazoles. This process involves reacting ortho-fluorobenzaldehydes with this compound under high-temperature conditions [].
Q7: What are some applications of this compound derivatives in medicinal chemistry?
A7: this compound derivatives have shown promise in the development of:
Q8: Are there applications of this compound in materials science?
A8: Yes, this compound derivatives have been explored in the development of:
- Heterobifunctional PEG linkers: Propargyl-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized using this compound. These PEG derivatives hold potential for various biomedical applications, including drug delivery and bioconjugation [].
Q9: What is the molecular formula and molecular weight of this compound?
A9: The molecular formula of this compound is C5H12N2O2, and its molecular weight is 132.16 g/mol.
Q10: Is there structural information available for this compound?
A10: Yes, the crystal structure of this compound has been determined using X-ray crystallography. The solid-state structure reveals four independent molecules in the unit cell, forming a repeating pattern through hydrogen bonding [].
Q11: What is known about the stability of this compound?
A12: The thermal decomposition of this compound has been studied in the gas phase. The elimination reaction follows a unimolecular mechanism and proceeds through a concerted, non-synchronous pathway [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


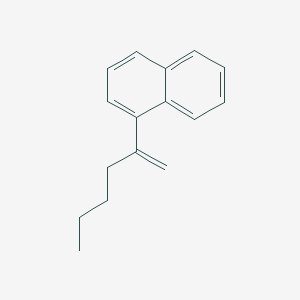
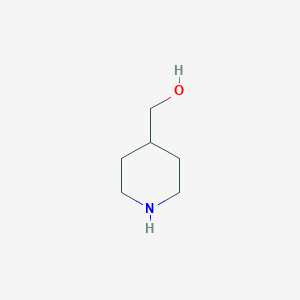
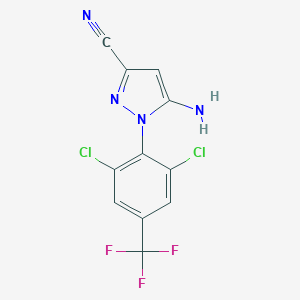
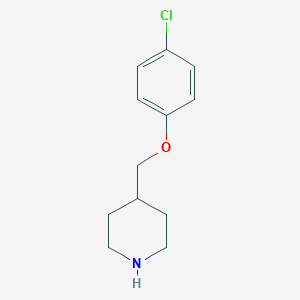
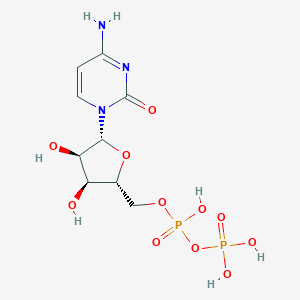
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
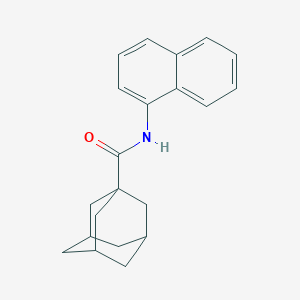
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
